molecular formula C8H3Cl2FN2 B161674 2,4-Dichloro-6-fluoroquinazoline CAS No. 134517-57-0

2,4-Dichloro-6-fluoroquinazoline

Cat. No.: B161674
CAS No.: 134517-57-0
M. Wt: 217.02 g/mol
InChI Key: VLPYLGGGYDUVJN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoroquinazoline is a chemical compound with the molecular formula C8H3Cl2FN2 and a molecular weight of 217.03 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluoroquinazoline typically involves the reaction of 2,4-dichloroquinazoline with fluorinating agents. One common method includes the use of potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is carried out under reflux conditions to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, followed by cyclization with sodium hydroxide to yield the desired quinazoline compound . This eco-efficient method is advantageous as it minimizes waste and uses water as the reaction medium.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoroquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides and reduction to form dihydroquinazolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolines with various functional groups.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Scientific Research Applications

2,4-Dichloro-6-fluoroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoroquinazoline involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2,4-dichloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPYLGGGYDUVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586541
Record name 2,4-Dichloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134517-57-0
Record name 2,4-Dichloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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